molecular formula C6H11FO5 B12408149 2-Deoxy-2-fluoro-D-glucose-13C

2-Deoxy-2-fluoro-D-glucose-13C

Cat. No.: B12408149
M. Wt: 183.14 g/mol
InChI Key: AOYNUTHNTBLRMT-SAHBNLNBSA-N
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Description

2-Deoxy-2-fluoro-D-glucose-13C is a compound where the hydroxyl group at the second carbon of glucose is replaced by a fluorine atom, and the carbon atoms are labeled with the stable isotope carbon-13. This compound is a derivative of glucose and is often used in scientific research due to its unique properties. It is particularly valuable in studies involving metabolic processes and imaging techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C typically involves the fluorination of glucose derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom replaces the hydroxyl group at the second carbon position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of isotopically labeled carbon-13 requires specialized equipment and techniques to ensure the incorporation of the isotope into the glucose molecule .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-D-glucose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-Deoxy-2-fluoro-D-glucose-13C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this compound is not further metabolized, leading to its accumulation in cells. This property makes it useful in imaging techniques, as it highlights areas of high glucose uptake, such as tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable carbon-13 isotope labeling, which allows for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This labeling provides additional insights into metabolic pathways and cellular processes that are not possible with non-labeled compounds .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

183.14 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy(113C)hexanal

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1

InChI Key

AOYNUTHNTBLRMT-SAHBNLNBSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)F)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Origin of Product

United States

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